molecular formula C23H29NO12 B1261922 Homomycin

Homomycin

Cat. No.: B1261922
M. Wt: 511.5 g/mol
InChI Key: YQYJSBFKSSDGFO-KEHBMHOOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Homomycin is typically produced through fermentation processes involving Streptomyces hygroscopicus. The bacterium is cultured in a nutrient-rich medium, and the antibiotic is extracted from the culture broth. The extraction process involves several steps, including filtration, precipitation, and purification using chromatographic techniques .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale fermentation. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of the antibiotic. After fermentation, the antibiotic is extracted and purified using similar techniques as in laboratory-scale production .

Chemical Reactions Analysis

Types of Reactions

Homomycin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. These reactions are essential for modifying the antibiotic’s structure and enhancing its properties .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have altered biological activities or improved stability .

Scientific Research Applications

Homomycin has a wide range of applications in scientific research:

Mechanism of Action

Homomycin exerts its effects by binding to the ribosomal subunits of bacteria and eukaryotic cells, thereby inhibiting protein synthesis. It strengthens the interaction of transfer RNA binding in the ribosomal A-site and prevents messenger RNA and transfer RNA translocation. This inhibition leads to the disruption of protein synthesis, ultimately causing cell death .

Comparison with Similar Compounds

Homomycin is similar to other aminoglycoside antibiotics, such as:

  • Neomycin
  • Streptomycin
  • Kanamycin

Uniqueness

What sets this compound apart from these antibiotics is its broad-spectrum activity against bacteria, fungi, and higher eukaryotic cells. Additionally, its unique mechanism of action involving the inhibition of protein synthesis makes it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C23H29NO12

Molecular Weight

511.5 g/mol

IUPAC Name

(E)-N-[(3aR,4S,5S,6R,7S,7aS)-4,6,7-trihydroxy-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-5-yl]-3-[4-[(2S,3S,4S,5S)-5-acetyl-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxyphenyl]-2-methylprop-2-enamide

InChI

InChI=1S/C23H29NO12/c1-8(22(32)24-13-14(27)16(29)21-20(15(13)28)33-7-34-21)5-10-3-4-12(11(26)6-10)35-23-18(31)17(30)19(36-23)9(2)25/h3-6,13-21,23,26-31H,7H2,1-2H3,(H,24,32)/b8-5+/t13-,14+,15-,16-,17-,18-,19+,20+,21-,23+/m0/s1

InChI Key

YQYJSBFKSSDGFO-KEHBMHOOSA-N

SMILES

CC(=CC1=CC(=C(C=C1)OC2C(C(C(O2)C(=O)C)O)O)O)C(=O)NC3C(C(C4C(C3O)OCO4)O)O

Isomeric SMILES

C/C(=C\C1=CC(=C(C=C1)O[C@H]2[C@H]([C@@H]([C@H](O2)C(=O)C)O)O)O)/C(=O)N[C@H]3[C@H]([C@@H]([C@H]4[C@@H]([C@H]3O)OCO4)O)O

Canonical SMILES

CC(=CC1=CC(=C(C=C1)OC2C(C(C(O2)C(=O)C)O)O)O)C(=O)NC3C(C(C4C(C3O)OCO4)O)O

Synonyms

hygromycin
hygromycin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Homomycin
Reactant of Route 2
Homomycin
Reactant of Route 3
Homomycin
Reactant of Route 4
Homomycin
Reactant of Route 5
Homomycin
Reactant of Route 6
Homomycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.